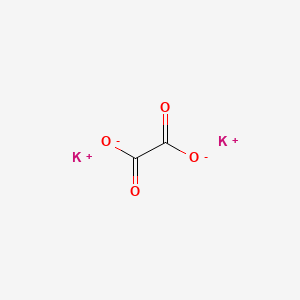

Potassium oxalate

描述

Potassium oxalate is a strong dicarboxylic acid that naturally occurs in many plants and vegetables . It is used as a chelating agent, a purifying agent in the pharmaceutical industry, and a precipitating agent in rare-earth metal processing . It also finds application as a grinding agent, a rust remover for metal treatment, and a bleaching agent in the textile and wood industry .

Synthesis Analysis

Potassium ferric oxalate is prepared when freshly prepared ferric hydroxide is dissolved in a solution of oxalic acid, a yellow precipitate of ferrous oxalate will be formed. It is further treated with potassium oxalate monohydrate, and a green precipitate of Potassium Ferric Oxalate is formed .Molecular Structure Analysis

Potassium oxalate has a molecular formula of C2K2O4 . The average mass is 166.216 Da and the monoisotopic mass is 165.907074 Da .Chemical Reactions Analysis

Potassium oxalate reacts with potassium permanganate in a redox reaction. In acidic solution, MnO4– + 8H+ + 5e– → Mn2+ + 4H2O. Oxalic acid reacts with potassium permanganate in the following way. The chemical reaction at room temperature is given below. Reduction Half reaction:- 2KMnO4 + 3H2SO4 → K2SO4 + 2MnSO4 + 3H2O + 5 [O] Oxidation Half reaction:- 5 (COOH)2 + 5 [O] → 5H2O + 10CO2↑ .Physical And Chemical Properties Analysis

Potassium oxalate is soluble in water and insoluble in ethanol. It decomposes when heated to form potassium carbonate . It gives basic aqueous solutions and reacts as a base to neutralize acids in reactions that generate heat .科学研究应用

1. Crystallographic and Structural Studies

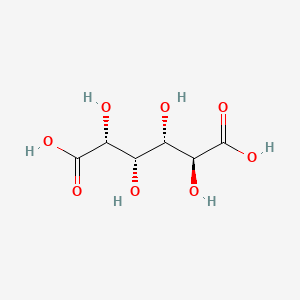

Potassium oxalate has been studied for its crystallographic structure. Chidambaram, Sequeira, and Sikka (1964) conducted a neutron-diffraction study of potassium oxalate monohydrate. They found that the structure consists of oxalate ions hydrogen-bonded into infinite linear chains, held together by electrostatic interactions with potassium ions. The study highlighted the unusual coordination of the water molecule in the crystal structure, contributing to our understanding of hydrogen-bonded water molecules in hydrates (Chidambaram, Sequeira, & Sikka, 1964).

2. Dentistry and Dental Applications

In dentistry, potassium oxalate has been explored as a desensitizer. Silva et al. (2010) found that potassium oxalate desensitizers reduced the immediate permeability of resin-bonded dentin, although it affected the baseline bond strength negatively. Their study offers insights into the potential and limitations of using potassium oxalate in dental applications (Silva et al., 2010).

3. Analytical Chemistry

In analytical chemistry, potassium oxalate has been used as a specific reagent for enhancing the fluorescence intensity of terbium in aqueous solutions. Alberti and Massucci (1966) described the sensitivity of this method, which can aid in trace analysis of terbium in mixtures with other lanthanides (Alberti & Massucci, 1966).

4. Materials Science and Crystal Growth

In materials science, potassium oxalate has been studied for its effects on crystal growth. Mahendra et al. (2018) investigated the gamma irradiation effect on structural, optical, and electrical properties of potassium oxalate oxalic acid dihydrate single crystals. Their study contributes to understanding the impact of irradiation on crystal lattices, with implications for material science and engineering (Mahendra et al., 2018).

5. Agricultural and Soil Sciences

In agricultural and soil sciences, the kinetics of potassium release from soils is crucial for understanding nutrient availability. Silva et al. (2008) examined the release rates of potassium from soil samples with citrate or oxalate, contributing to the understanding of potassium availability in soils from Brazilian coffee regions (Silva et al., 2008).

安全和危害

属性

IUPAC Name |

dipotassium;oxalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXRGVFLQOSHOH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060393 | |

| Record name | Ethanedioic acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; Efflorescent in warm dry air; [Merck Index] White crystals or chunks; [Integra MSDS] | |

| Record name | Potassium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium Oxalate | |

CAS RN |

583-52-8 | |

| Record name | Potassium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7F2W7I5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

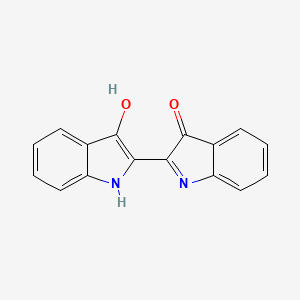

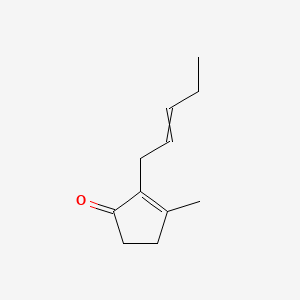

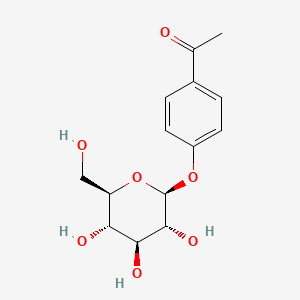

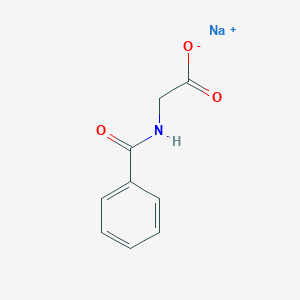

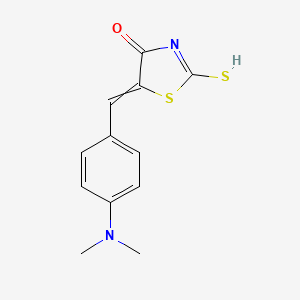

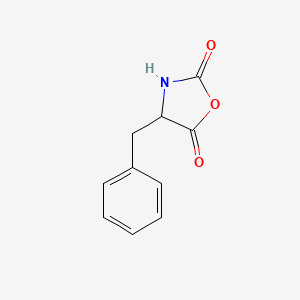

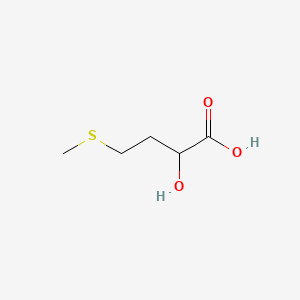

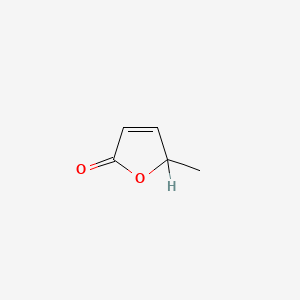

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。